4,4'-Dimethoxyoctafluorobiphenyl
Overview
Description
4,4’-Dimethoxyoctafluorobiphenyl is a chemical compound with the molecular formula C14H6F8O2 It is known for its unique structure, which includes eight fluorine atoms and two methoxy groups attached to a biphenyl core
Mechanism of Action
Target of Action
It has been used to investigate the relationship between intramolecular rotational dynamics and molecular and crystal structure .
Mode of Action
It is known to have strong crystallinity , which may influence its interaction with its targets
Biochemical Pathways
Its role in the study of intramolecular rotational dynamics suggests it may influence molecular and crystal structures , but the specific pathways and downstream effects remain to be determined.
Result of Action
4,4’-Dimethoxyoctafluorobiphenyl has been used to optimize the active layer morphology of organic solar cells (OSCs), indicating its potential role in influencing material properties at the molecular level . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxyoctafluorobiphenyl typically involves the fluorination of biphenyl derivatives. One common method includes the reaction of 4,4’-dimethoxybiphenyl with a fluorinating agent such as elemental fluorine or a fluorinating reagent like cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure complete fluorination and to avoid side reactions .
Industrial Production Methods
Industrial production of 4,4’-Dimethoxyoctafluorobiphenyl may involve similar synthetic routes but on a larger scale. The process would require efficient handling of fluorinating agents and appropriate safety measures due to the reactive nature of fluorine. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxyoctafluorobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction can produce carbonyl and hydroxyl derivatives, respectively .
Scientific Research Applications
4,4’-Dimethoxyoctafluorobiphenyl has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxybiphenyl: Lacks fluorine atoms, making it less stable and less reactive compared to 4,4’-Dimethoxyoctafluorobiphenyl.
Octafluorobiphenyl: Does not have methoxy groups, resulting in different chemical properties and applications.
Uniqueness
4,4’-Dimethoxyoctafluorobiphenyl is unique due to the combination of eight fluorine atoms and two methoxy groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-methoxy-6-(2,3,5,6-tetrafluoro-4-methoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F8O2/c1-23-13-9(19)5(15)3(6(16)10(13)20)4-7(17)11(21)14(24-2)12(22)8(4)18/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPJKALGKCABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)OC)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294550 | |
Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-71-7 | |
Record name | 2200-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dimethoxyoctafluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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